molecular formula C6H2Cl3NO2 B14262328 2,6-Dichloro-3-hydroxypyridine-4-carbonyl chloride CAS No. 185423-36-3

2,6-Dichloro-3-hydroxypyridine-4-carbonyl chloride

Katalognummer: B14262328
CAS-Nummer: 185423-36-3
Molekulargewicht: 226.4 g/mol
InChI-Schlüssel: LENKHELAKUXRBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-3-hydroxypyridine-4-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a carbonyl chloride group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-hydroxypyridine-4-carbonyl chloride typically involves the chlorination of 3-hydroxypyridine derivatives. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{3-Hydroxypyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-3-hydroxypyridine-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., NH₃) or alcohols (e.g., methanol) under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-3-hydroxypyridine-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-3-hydroxypyridine-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dichloro-4-hydroxypyridine
  • 2,6-Dichloro-3-hydroxypyridine
  • 2,6-Dichloropyridine

Uniqueness

2,6-Dichloro-3-hydroxypyridine-4-carbonyl chloride is unique due to the presence of both hydroxyl and carbonyl chloride groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

185423-36-3

Molekularformel

C6H2Cl3NO2

Molekulargewicht

226.4 g/mol

IUPAC-Name

2,6-dichloro-3-hydroxypyridine-4-carbonyl chloride

InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-2(6(9)12)4(11)5(8)10-3/h1,11H

InChI-Schlüssel

LENKHELAKUXRBY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(N=C1Cl)Cl)O)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.